molecular formula C10H10BrNO4S B2924895 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 790271-07-7

2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid

Cat. No.: B2924895
CAS No.: 790271-07-7
M. Wt: 320.16
InChI Key: NFQJOLXYVCEMTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C10H10BrNO4S and a molecular weight of 320.16 g/mol . This compound is known for its unique structure, which includes a bromine atom, a sulfamoyl group, and a benzoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid typically involves the bromination of 5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different sulfamoyl derivatives .

Scientific Research Applications

2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The bromine atom and the sulfamoyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-bromo-5-(prop-2-enylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO4S/c1-2-5-12-17(15,16)7-3-4-9(11)8(6-7)10(13)14/h2-4,6,12H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQJOLXYVCEMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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